The Discovery and Initial Characterization of 13-Oxo-Octadecadienoic Acid: A Technical Guide
The Discovery and Initial Characterization of 13-Oxo-Octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological functions of 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). This oxidized linoleic acid metabolite, notably found in tomato juice, has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid and glucose metabolism.[1][2][3] This document details the seminal findings related to its biological activity, including in vitro and in vivo evidence of its effects on dyslipidemia and hepatic steatosis. Furthermore, its role as a ligand for PPARγ and its anti-inflammatory and potential anti-cancer properties are discussed. This guide is intended to be a resource for researchers in pharmacology, nutrition, and drug development, providing detailed experimental protocols, quantitative data, and visual representations of its molecular pathways and experimental workflows.
Discovery and Initial Characterization
Identification in Tomato Products
While its isomer, 9-oxo-ODA, is present in fresh tomatoes, 13-oxo-ODA has been identified as being uniquely present in processed tomato products, such as tomato juice.[1][2][3] Its formation is thought to be a result of the processing methods. Quantitative analysis has shown that the localization of oxo-ODAs is primarily in the peel of the tomato fruit, and the amounts increase upon homogenization.[4]
Physicochemical Properties
13-oxo-ODA is a C18 fatty acid with a ketone group at the 13th carbon and conjugated double bonds at the 9th and 11th positions. Its chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₀O₃ | [5] |
| Molecular Weight | 294.4 g/mol | [1][6] |
| IUPAC Name | (9Z,11E)-13-oxooctadeca-9,11-dienoic acid | [6] |
| CAS Number | 54739-30-9 | [5][7] |
| Appearance | Solid | [6] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol (B145695): 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [5] |
| λmax | 279 nm | [5] |
| Storage | Store at -80°C for long-term stability (≥ 2 years).[5] For solutions in solvent, store at -80°C for up to 1 year.[8] |
Biological Activity and Signaling Pathways
Potent PPARα Agonism
The most well-characterized biological activity of 13-oxo-ODA is its function as a potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in regulating energy metabolism.[1][2][3] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA significantly induces PPARα activation in a dose-dependent manner.[9] Notably, its activity is stronger than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA), a known PPARα activator.[1][2][3]
The activation of PPARα by 13-oxo-ODA initiates a signaling cascade that leads to the increased expression of genes involved in fatty acid oxidation. This has been observed in both primary hepatocytes and in vivo in animal models.[9]
Effects on Lipid and Glucose Metabolism in vivo
In vivo studies using obese diabetic KK-Ay mice have substantiated the in vitro findings. Dietary administration of 13-oxo-ODA was shown to decrease plasma and hepatic triglyceride levels.[1][2][3] This effect is attributed to the upregulation of PPARα target genes in the liver and skeletal muscle, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase (AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2 (UCP2).[9]
Furthermore, 13-oxo-ODA treatment has been shown to improve glucose metabolism, as evidenced by reduced plasma glucose and insulin (B600854) concentrations in treated mice.[9]
Table 1: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice
| Parameter | Control (HFD) | 0.02% 13-oxo-ODA | 0.05% 13-oxo-ODA | Source |
| Plasma Triglycerides (mg/dL) | ~250 | ~180 | ~150 | [9] |
| Hepatic Triglycerides (mg/g liver) | ~120 | ~90 | ~70 | [9] |
| Plasma Glucose (mg/dL) | ~450 | ~350 | ~350 | [9] |
| Plasma Insulin (ng/mL) | ~2.5 | ~1.8 | ~1.7 | [9] |
| Rectal Temperature (°C) | ~37.0 | Not Reported | ~37.67 | [9] |
| Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source. |
Table 2: Effect of 0.05% 13-oxo-ODA on Gene Expression in Liver and Skeletal Muscle of KK-Ay Mice (Fold Change vs. Control)
| Gene | Liver | Skeletal Muscle | Function | Source |
| CPT1a/b | ~1.5 | ~1.8 | Fatty Acid Transport | [9] |
| AOX | ~2.0 | ~2.5 | Peroxisomal Fatty Acid Oxidation | [9] |
| FAT | ~1.8 | ~1.5 | Fatty Acid Transport | [9] |
| ACS | ~1.6 | ~1.7 | Fatty Acid Activation | [9] |
| UCP2 | ~2.2 | ~1.9 | Energy Expenditure | [9] |
| *Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source. |
PPARγ Ligand Activity and Anti-Inflammatory Effects
In addition to its effects on PPARα, 13-oxo-ODA has been identified as an endogenous ligand for PPARγ in human colonic epithelial cells.[10] Activation of PPARγ in these cells leads to anti-inflammatory effects, including a decrease in the secretion of the pro-inflammatory cytokine IL-8.[10] This suggests a potential therapeutic role for 13-oxo-ODA in inflammatory bowel disease.
Anti-Cancer Stem Cell Activity
Recent studies have explored the potential of 13-oxo-ODA as an inhibitor of breast cancer stem cells (BCSCs).[11] It has been shown to suppress the formation and proliferation of mammospheres, reduce the population of CD44high/CD24low cells (a marker for BCSCs), and induce apoptosis in these cells.[11] The proposed mechanism involves the downregulation of the c-myc gene, suggesting a novel therapeutic avenue for targeting cancer stemness.[11]
Experimental Protocols
Extraction and Quantification of 13-oxo-ODA from Tomato Fruit
This protocol is adapted from a method for the analysis of oxo-ODAs in tomato fruit.[12]
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Sample Preparation: Freeze-dry 100 mg of tomato tissue (e.g., peel, sarcocarp).
-
Extraction: Homogenize the freeze-dried sample in 1 mL of 99.5% ethanol containing an appropriate internal standard (e.g., heptadecanoic acid at 1 µg/mL).
-
Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.2-µm PVDF membrane.
-
Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOF-MS).
PPARα Luciferase Reporter Gene Assay
This protocol is based on the methodology described for assessing the PPARα agonistic activity of 13-oxo-ODA.[2][9]
-
Cell Culture: Culture CV-1 monkey kidney cells in appropriate media.
-
Transfection: Co-transfect the CV-1 cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (e.g., p4xUASg-tk-luc).
-
An expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain and the human PPARα ligand-binding domain (e.g., pM-hPPARα).
-
An internal control reporter plasmid for normalization of transfection efficiency (e.g., pRL-CMV).
-
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 13-oxo-ODA, a vehicle control (e.g., DMSO), and a positive control (e.g., 5 nM GW7647) for 24 hours.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.
In Vivo Study in Obese Diabetic Mice
This protocol outlines the key aspects of the in vivo study design used to evaluate the effects of 13-oxo-ODA.[9]
-
Animal Model: Use 4-week-old male KK-Ay mice, a model for obese type 2 diabetes.
-
Acclimation: Acclimate the mice on a standard diet for 5 days.
-
Grouping: Divide the mice into three groups with similar average body weights.
-
Diets:
-
Control Group: 60% high-fat diet (HFD).
-
Treatment Group 1: HFD containing 0.02% (w/w) 13-oxo-ODA.
-
Treatment Group 2: HFD containing 0.05% (w/w) 13-oxo-ODA.
-
-
Treatment Duration: Maintain the mice on their respective diets for 4 weeks.
-
Housing: House the mice in individual cages in a temperature-controlled room (24±1°C) with a 12-hour light/dark cycle.
-
Outcome Measures:
-
Monitor body weight regularly.
-
At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, glucose, and insulin.
-
Harvest liver and skeletal muscle tissues for histological analysis and quantification of triglyceride content and gene expression by qRT-PCR.
-
Measure rectal temperature as an indicator of energy expenditure.
-
Synthesis and Stability
Synthesis
13-oxo-ODA can be synthesized from its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). The synthesis involves the oxidation of the hydroxyl group of 13-HODE to a ketone. 13-HODE itself is a major bioactive metabolite of linoleic acid, formed by the action of 15-lipoxygenase-1. Enzymatic synthesis of 13-hydroperoxyoctadecadienoic acid, a precursor to 13-HODE, can be achieved using lipoxygenase from sources like soybeans.[13]
Stability and Storage
13-oxo-ODA has shown structural stability under hot and acidic conditions, which is relevant to its presence in processed tomato products.[14] For laboratory use, it is recommended to store 13-oxo-ODA at -80°C for long-term stability (at least 2 years).[5] If prepared in a solvent, the solution should be stored at -80°C and used within one year.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.
Conclusion and Future Directions
13-oxo-octadecadienoic acid is a promising bioactive lipid with significant potential in the management of metabolic disorders. Its discovery and initial characterization have firmly established its role as a potent PPARα agonist, with clear in vivo efficacy in improving dyslipidemia and hyperglycemia. The additional findings of its PPARγ ligand activity and anti-inflammatory and anti-cancer stem cell properties open up new avenues for research and therapeutic development.
Future research should focus on elucidating the detailed molecular mechanisms underlying its diverse biological effects, particularly the downstream signaling pathways of PPARγ activation in different cell types. Further investigation into its anti-cancer properties is warranted to explore its potential as a novel therapeutic agent. Clinical studies are the next logical step to translate the promising preclinical findings into tangible benefits for human health. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating and functionally diverse molecule.
References
- 1. 13-Oxo-9E,11E-octadecadienoic acid | C18H30O3 | CID 5283012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of 9- and 13-oxo-octadecadienoic acids in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. larodan.com [larodan.com]
- 8. 13-Oxo-9E,11E-octadecadienoic acid | PPAR | TargetMol [targetmol.com]
- 9. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 10. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
